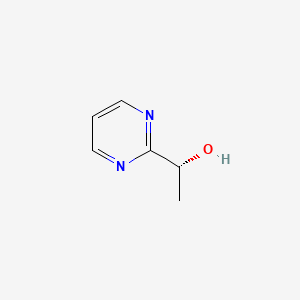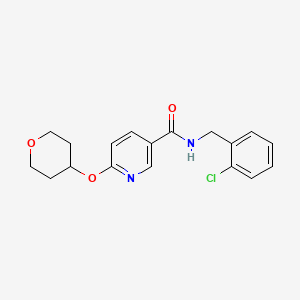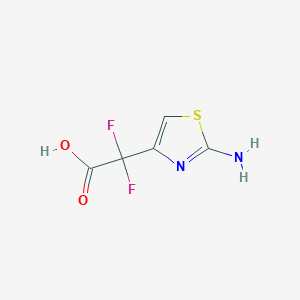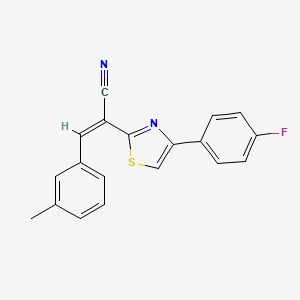
(R)-1-(pyrimidin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-1-(pyrimidin-2-yl)ethanol”, also known as “2-Pyrimidin-2-YL-ethanol”, is a chemical compound with the molecular formula C6H8N2O . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of pyrimidin-2-yl compounds has been explored in several studies. For instance, ionic methylpalladium complexes containing the flexible terdentate nitrogen ligand 2,6-bis (pyrimidin-2-yl)pyridine have been synthesized . These complexes reacted quantitatively with carbon monoxide, resulting in the formation of acylpalladium complexes . Another study describes an efficient ruthenium-catalyzed C–H bond ortho-arylation of 9-(pyrimidin-2-yl)-9H-carbazole by using boronic acids .Chemical Reactions Analysis
In terms of chemical reactions, pyrimidin-2-yl compounds have been used in various coupling reactions. For example, Palygorskite-anchored Pd complexes have been used as catalysts for the C–C/C–N coupling reactions of pyrimidin-2-yl sulfonates . Also, ruthenium-catalyzed C–H bond ortho-arylation of 9-(pyrimidin-2-yl)-9H-carbazole has been achieved using boronic acids .Wissenschaftliche Forschungsanwendungen
Enantiomerically Pure Compounds
The preparation of enantiomerically pure compounds is crucial in pharmaceutical research for the development of drugs with specific biological activities. For example, the kinetic resolution of (R)-2-chloro-1-(pyridin-3-yl)ethanol, a process involving Candida antarctica lipase, highlights the significance of producing optically active molecules. Such processes are vital for the synthesis of beta3-adrenergic receptor agonists, which are important in treating various conditions including diabetes and obesity (Perrone et al., 2006).
Chemical Protection and Polymer Science
2-(Pyridin-2-yl)ethanol serves as an innovative protecting group for carboxylic acids, offering a pathway to synthesize complex polymers. This protecting group can be selectively removed after polymerization, facilitating the creation of polymers with specific functionalities. Such advancements in polymer chemistry enable the development of new materials with potential applications in biomedicine, coatings, and nanotechnology (Elladiou & Patrickios, 2012).
Pharmacological Activity
Pyrimidine derivatives, including those based on (R)-1-(pyrimidin-2-yl)ethanol, exhibit a wide spectrum of biological activities. These activities range from antioxidant to anticancer properties. The versatility of the pyrimidine nucleus, integral to nucleic acids and vitamins, underscores the potential of these compounds in developing new therapeutic agents (Rani et al., 2012).
Catalysis and Synthesis
The field of catalysis benefits significantly from complexes formed with pyrimidine and related ligands. For instance, ruthenium complexes with pyrimidine structures have been developed for water oxidation, a reaction critical in artificial photosynthesis and renewable energy technologies (Zong & Thummel, 2005). Similarly, the development of Ru(II) complexes bearing 2,6-bis(benzimidazole-2-yl)pyridine ligands showcases the application of these compounds in efficiently converting primary alcohols to carboxylic acids, highlighting their potential in sustainable chemical processes (Dai et al., 2017).
Zukünftige Richtungen
One study suggests that 2-(pyridin-2-yl)ethanol is a good protecting group for methacrylic acid (MAA), which can be selectively removed, after polymerization, either chemically under alkaline conditions or thermally at or above 110 °C . This group is expected to find extensive use by the polymer community due to its commercial availability and relatively low cost .
Eigenschaften
IUPAC Name |
(1R)-1-pyrimidin-2-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-7-3-2-4-8-6/h2-5,9H,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMHZXYXPHNWMA-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-Bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2993758.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2993761.png)




![5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993770.png)

![[(1R,2S,5S,7R,8R,9R,10S,11R,18R)-7,10-Diacetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] acetate](/img/structure/B2993774.png)
![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)
![7-Bromospiro[2.5]octan-6-one](/img/structure/B2993779.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2993780.png)

